An In-depth Technical Guide to the Synthesis and Characterization of N-ACETYL-3-(3-PYRIDYL)-ALANINE
An In-depth Technical Guide to the Synthesis and Characterization of N-ACETYL-3-(3-PYRIDYL)-ALANINE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-acetyl-3-(3-pyridyl)-alanine, a derivative of the non-proteinogenic amino acid 3-(3-pyridyl)-alanine. This document details a feasible synthetic route, expected analytical characterization, and explores the potential biological significance of this compound. The information herein is intended to support researchers in the fields of medicinal chemistry, drug discovery, and peptide synthesis.
Introduction
N-acetylated amino acids are a crucial class of molecules with diverse biological roles, ranging from metabolic intermediates to key components in protein structure and function.[1][2] The acetylation of the N-terminal amino group can significantly alter the physicochemical properties of an amino acid, influencing its solubility, lipophilicity, and interaction with biological targets.[3] 3-(3-pyridyl)-alanine, an isomer of phenylalanine containing a pyridine ring, is of particular interest in peptide and medicinal chemistry. Its incorporation into peptides can modulate biological activity and pharmacokinetic properties. The N-acetylated form, N-acetyl-3-(3-pyridyl)-alanine, is therefore a valuable compound for further investigation in drug development and as a building block in chemical synthesis.
Synthesis of N-ACETYL-3-(3-PYRIDYL)-ALANINE
A straightforward and efficient method for the synthesis of N-acetyl-3-(3-pyridyl)-alanine is the N-acetylation of the parent amino acid, 3-(3-pyridyl)-alanine, using acetic anhydride. The following protocol is based on established methods for the N-acetylation of amino acids.
Experimental Protocol: N-acetylation of 3-(3-pyridyl)-alanine
Materials:
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3-(3-pyridyl)-L-alanine (or D/L mixture)
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Acetic anhydride
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Glacial acetic acid
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Deionized water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolution: In a round-bottom flask, suspend 1.0 molar equivalent of 3-(3-pyridyl)-alanine in 4-7 molar equivalents of glacial acetic acid.
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Heating: Gently heat the mixture to 40-70°C with continuous stirring until the amino acid is fully dissolved.
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Acetylation: Slowly add 1.0-1.4 molar equivalents of acetic anhydride to the solution dropwise over a period of 1-5 hours. Maintain the temperature at 40-70°C and continue stirring for an additional 1-4 hours after the addition is complete.
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Solvent Removal: Remove the acetic acid by distillation under reduced pressure (e.g., using a rotary evaporator).
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Crystallization: To the resulting residue, add 1-3 times the initial mass of the amino acid in deionized water. Stir the mixture and cool to induce crystallization. The mixture can be left at a low temperature (e.g., 4°C) for several hours to maximize crystal formation.
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Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to yield N-acetyl-3-(3-pyridyl)-alanine.
Synthesis Workflow
Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized N-acetyl-3-(3-pyridyl)-alanine. The following tables summarize the expected and comparative analytical data.
Physicochemical Properties
| Property | 3-(3-pyridyl)-L-alanine (Parent Compound) | N-acetyl-L-alanine (Analog) | N-acetyl-3-(3-pyridyl)-alanine (Predicted) |
| Molecular Formula | C₈H₁₀N₂O₂[4][5] | C₅H₉NO₃[6] | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 166.18 g/mol [4][5] | 131.13 g/mol [6] | 208.22 g/mol |
| Appearance | White to off-white powder | Solid | White to off-white solid |
| Melting Point | Not reported | 125-126 °C | Expected to be in a similar range |
Spectroscopic Data
Predicted ¹H NMR Data (in D₂O):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Acetyl CH₃ | ~2.0 | Singlet |
| β-CH₂ | ~3.0-3.3 | Multiplet |
| α-CH | ~4.5-4.7 | Multiplet |
| Pyridyl H-2, H-6 | ~8.4-8.6 | Multiplet |
| Pyridyl H-4 | ~7.8-8.0 | Multiplet |
| Pyridyl H-5 | ~7.3-7.5 | Multiplet |
Predicted ¹³C NMR Data (in D₂O):
| Carbon | Predicted Chemical Shift (ppm) |
| Acetyl CH₃ | ~22 |
| β-CH₂ | ~37 |
| α-CH | ~54 |
| Pyridyl C-3 | ~135 |
| Pyridyl C-5 | ~125 |
| Pyridyl C-4 | ~138 |
| Pyridyl C-2 | ~150 |
| Pyridyl C-6 | ~148 |
| Carboxyl C=O | ~175 |
| Amide C=O | ~173 |
| Compound | Ionization Mode | Expected m/z [M+H]⁺ |
| N-acetyl-3-(3-pyridyl)-alanine | ESI+ | 209.09 |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| N-H stretch (Amide) | 3200-3400 |
| C=O stretch (Carboxylic acid) | 1700-1725 |
| C=O stretch (Amide I) | 1630-1680 |
| N-H bend (Amide II) | 1510-1570 |
| C-N stretch (Pyridine) | 1400-1600 |
Characterization Workflow
Biological Context and Potential Applications
While specific studies on the biological activity of N-acetyl-3-(3-pyridyl)-alanine are limited, the broader context of N-acetylation and the known roles of its parent compound provide insights into its potential significance.
N-terminal acetylation is a common protein modification that can influence protein stability, folding, and interactions.[2][3] The addition of an acetyl group neutralizes the positive charge of the N-terminal amino group, which can have significant downstream effects on cellular processes.
The parent amino acid, 3-(3-pyridyl)-alanine, has been utilized in peptide synthesis to create analogs of bioactive peptides with altered properties.[7] For instance, its incorporation can influence receptor binding affinity and specificity. Therefore, N-acetyl-3-(3-pyridyl)-alanine could serve as a valuable building block for the synthesis of novel peptidomimetics and other small molecule therapeutics. The pyridine ring, a common pharmacophore in neuroactive compounds, suggests potential applications in neuroscience research for the development of agents targeting the central nervous system.[8]
General Signaling Pathway of N-terminal Acetylation
Conclusion
This technical guide outlines a practical approach for the synthesis of N-acetyl-3-(3-pyridyl)-alanine and provides a framework for its comprehensive characterization. While experimental data for this specific molecule is not extensively documented, the provided information, based on analogous compounds and established chemical principles, offers a solid foundation for researchers. The potential of N-acetyl-3-(3-pyridyl)-alanine as a building block in medicinal chemistry and drug discovery warrants further investigation into its synthesis, characterization, and biological activities.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 3. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 4. 3-(3-吡啶基)-L-丙氨酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
